3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide
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Overview
Description
It has a molecular formula of C19H23N3O3S and a molecular weight of 373.47. This compound is known for its potential implications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide include other sulfonyl-containing piperazine derivatives and benzenecarboxamide compounds. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-6-5-7-16(14-15)19(23)20-17-8-3-4-9-18(17)21-10-12-22(13-11-21)26(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGNNISZZTFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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